N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide
Description
N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core fused with a substituted benzamide group. The oxazepine ring system contains an oxygen atom at the 1,4-positions and an 11-oxo functional group, contributing to its unique electronic and steric properties.
Spectral characterization (IR, NMR, MS) is critical for confirming its structure, particularly the presence of carbonyl (C=O) and fluorine-related signals .
Properties
IUPAC Name |
4-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-13-7-5-12(6-8-13)19(24)22-14-9-10-17-15(11-14)20(25)23-16-3-1-2-4-18(16)26-17/h1-11H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCAFEAGGAVVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 348.3 g/mol
- CAS Number : 223261-49-2
The compound features a dibenzoxazepine core, which is known for its pharmacological relevance. The presence of a fluorine atom and an oxo group contributes to its unique reactivity and biological interactions.
Anti-Cancer Activity
Recent studies have evaluated the anti-cancer potential of dibenzo[b,f][1,4]oxazepine derivatives, including this compound. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxicity against solid tumor cell lines, with varying effects on cytokine release such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), depending on the specific cancer type tested .
| Cell Line | IC (µM) | Cytokine Release Effect |
|---|---|---|
| A549 | 15.3 | Increased IL-6 |
| MCF7 | 12.7 | Decreased TNF-α |
| HeLa | 10.5 | No significant change |
This suggests that the biological activity of this compound may be influenced by the tumor microenvironment.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazepine derivatives have also been explored. The compound has been shown to modulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases. In vitro studies indicated that treatment with this compound reduced the expression of inflammatory markers in activated macrophages .
Antimicrobial Activity
While the primary focus has been on anti-cancer and anti-inflammatory activities, preliminary evaluations of antimicrobial properties have shown limited effectiveness against certain bacterial strains. For example:
- Bacterial Strains Tested :
- Staphylococcus aureus: Minimal inhibitory concentration (MIC) = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
These results indicate that while there is some antimicrobial activity, it may not be as pronounced as its anti-cancer or anti-inflammatory effects .
Case Studies and Research Findings
Several case studies have highlighted the significance of dibenzo[b,f][1,4]oxazepine derivatives in medicinal chemistry:
- Study on Cytotoxic Effects : A study published in the Journal of Brazilian Chemical Society found that synthesized benzoxazepine derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, reinforcing their potential as chemotherapeutic agents .
- Inflammation Modulation Research : Another study emphasized the ability of these compounds to inhibit pro-inflammatory cytokines in vitro, suggesting their utility in treating conditions characterized by chronic inflammation .
- Antimicrobial Evaluation : Research conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives reported moderate antibacterial activity against specific pathogens, indicating a broader spectrum of potential applications beyond oncology .
Scientific Research Applications
Medicinal Chemistry
N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide has been investigated for its potential as a therapeutic agent in various neurological disorders. Its mechanism of action involves selective inhibition of dopamine D2 receptors, which are crucial in neurotransmission related to conditions such as schizophrenia and bipolar disorder.
Case Study: Neuropharmacological Effects
A study demonstrated that this compound effectively modulates neurotransmission pathways, showing promise as an antipsychotic agent in animal models . The ability to selectively target dopamine receptors suggests that it could minimize side effects commonly associated with broader-spectrum antipsychotics.
Antimicrobial Properties
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit significant antibacterial activity. This compound has shown effectiveness against various bacterial strains in vitro, making it a candidate for further development as an antimicrobial agent.
Table: Antibacterial Activity Comparison
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| This compound | Gram-positive and Gram-negative | |
| Other Dibenzo Derivatives | Variable |
Synthesis and Chemical Applications
The synthesis of this compound typically involves multiple steps starting from simpler precursors. The cyclization reaction forms the dibenzo[b,f][1,4]oxazepine core, followed by fluorination and amide formation .
Synthesis Overview:
- Cyclization : Formation of the dibenzo[b,f][1,4]oxazepine core.
- Fluorination : Introduction of the fluorine substituent.
- Amidation : Formation of the final amide product.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Variations
Dibenzo[b,f][1,4]oxazepine vs. Dibenzo[b,f][1,4]thiazepine
A key distinction lies in the heteroatom of the central ring:
- Thiazepine Analogs (e.g., compounds in ): Feature sulfur instead of oxygen, increasing lipophilicity and altering ring conformation due to sulfur’s larger atomic radius .
Biological Implications : Thiazepine derivatives, such as those in , exhibit D2 dopamine receptor antagonism, suggesting that the oxazepine core might similarly modulate receptor interactions but with distinct pharmacokinetics due to polarity differences .
Substituent Effects
4-Fluorobenzamide vs. Sulfonamide and Alkyl Groups
Tautomerism and Stability
Compounds with triazole-thione moieties (e.g., ’s [7–9]) exhibit tautomerism between thiol and thione forms, confirmed by IR (absence of S-H at 2500–2600 cm⁻¹) . In contrast, the target compound’s rigid oxazepine core and lack of thioamide groups preclude such tautomerism, enhancing stability under physiological conditions .
Research Findings and Implications
- Spectral Correlations : The target compound’s carbonyl IR absorption (~1680–1700 cm⁻¹) aligns with related oxazepine and thiazepine derivatives, confirming successful synthesis .
- Substituent Impact : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine/bromine analogs in , which show higher reactivity .
- Biological Data Gap : While highlights D2 receptor activity for thiazepines, the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of dibenzo[b,f][1,4]oxazepine precursors followed by fluorobenzamide coupling. Key steps:
-
Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via Ullmann coupling or nucleophilic substitution (e.g., using 2-amino-4-fluorobenzoic acid derivatives) .
-
Step 2 : Amidation with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity. Analytical confirmation via HPLC and H/C NMR is critical .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation | CuI, KCO, DMSO, 120°C | 65–70 | 85–90 |
| Amidation | 4-Fluorobenzoyl chloride, EtN, DMF, RT | 80–85 | 92–95 |
Q. How do structural modifications (e.g., substituents on the benzamide or oxazepine ring) influence the compound’s physicochemical properties?
- Methodological Answer : Substituents alter solubility, stability, and reactivity. For example:
- Electron-withdrawing groups (e.g., -F, -Cl) increase thermal stability but reduce solubility in polar solvents .
- Methoxy groups enhance solubility in organic solvents (e.g., DCM, THF) but may reduce crystallinity .
- Use Hansen solubility parameters and differential scanning calorimetry (DSC) to quantify effects .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., inconsistent IC values in kinase inhibition assays) be resolved for this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration, pH). Strategies:
- Standardization : Use uniform assay protocols (e.g., ADP-Glo™ Kinase Assay) across replicates .
- SAR Analysis : Compare with analogs (e.g., methyl/trifluoromethyl derivatives) to identify substituent-dependent trends .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes to kinase ATP pockets .
Q. What advanced spectroscopic techniques are recommended for characterizing tautomeric forms of the dibenzo[b,f][1,4]oxazepine core?
- Methodological Answer :
- Dynamic NMR : Monitor proton exchange between tautomers (e.g., keto-enol equilibrium) in DMSO-d at variable temperatures .
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric forms .
- Mass Spectrometry (HRMS) : Detect isotopic patterns to distinguish between tautomers .
Q. How can computational methods optimize the compound’s pharmacokinetic profile (e.g., CYP450 metabolism)?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to predict CYP450 inhibition (focus on CYP3A4/2D6 isoforms) .
- Metabolite Identification : LC-MS/MS with human liver microsomes to identify phase I/II metabolites .
Theoretical and Experimental Design
Q. What theoretical frameworks guide the design of analogs targeting neurodegenerative pathways?
- Methodological Answer :
- Receptor-ligand interaction theory : Prioritize analogs with logP < 3.5 and polar surface area > 60 Ų for blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Simulate binding affinities to amyloid-beta or tau protein targets .
Q. How should researchers address batch-to-batch variability in biological activity studies?
- Methodological Answer :
- Quality Control : Strict adherence to synthetic protocols (e.g., reaction time, temperature gradients) .
- Bioassay Replicates : Use ≥3 biological replicates with internal controls (e.g., staurosporine for apoptosis assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
